Iron lithium oxide (FeLiO2)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Iron oxide-based materials, including compounds like FeLiO2, are typically synthesized through methods that aim to enhance their electrochemical performance for use in LIBs. Techniques such as nanostructuring via various synthesis strategies (e.g., hydrothermal synthesis, microwave-assisted synthesis, and mechanochemical synthesis) have been explored to improve the physical and chemical properties of iron oxides for efficient electrochemical energy storage. The synthesis methods focus on creating nanostructures like nanowires, nanosheets, porous/hierarchical architectures, and hybrid nanostructures with carbon to improve lithium storage performance (Zhang et al., 2014) (Sun et al., 2014).

Molecular Structure Analysis

The molecular structure of iron lithium oxide and related compounds significantly impacts their electrochemical performance. Studies involving single crystal X-ray diffraction and neutron powder diffraction have been utilized to understand the crystal structure and electronic properties of these materials, revealing how variations in iron vacancy concentration and oxidation state affect superconductivity and electrochemical behavior (Sun et al., 2014).

Scientific Research Applications

Advanced Anode Materials for Lithium-Ion Batteries

Iron oxides, specifically Fe2O3 and Fe3O4, have been identified as promising anode materials for rechargeable lithium-ion batteries. Their high theoretical capacity, environmental friendliness, low cost, and improved safety make them attractive for LIBs. Research has focused on nanostructuring these oxides to enhance their electrochemical performance, including the development of various nanostructures like nanowires, nanosheets, and hybrid nanostructures with carbon materials to improve lithium storage performance. Such advancements indicate a strong potential for iron oxides in next-generation LIBs (Zhang, Wu, & Lou, 2014).

High-Performance Anode Materials

The integration of Fe2O3 nanoparticles within nitrogen-doped hollow carbon spheres has demonstrated remarkable electrochemical performance as anodes in LIBs. This unique structure addresses major issues like pulverization and aggregation, facilitating rapid electrochemical kinetics and enhancing capacity retention. Such innovative approaches in synthesizing hybrid materials underscore the potential of iron oxides in high-performance LIB applications (Zheng, He, Yang, & Chen, 2015).

Broadband Saturable Absorption and Q-switching Applications

Fe2O3 nanoparticles synthesized via a co-precipitation method have shown promise in broadband saturable absorption applications. The development of Fe2O3 polyvinyl alcohol films for Q-switched operations in various fiber lasers highlights the versatility of iron oxides beyond energy storage, demonstrating their potential in laser technology and optical applications (Mao, Cui, He, Lu, Zhang, Wang, Zhuang, Hua, Mei, & Zhao, 2018).

Environmental and Catalytic Applications

Iron oxide (Fe2O3) has been explored for its applications in environmental purification, catalysis, and as a component in electronic devices such as semiconductors and lithium rechargeable batteries. Its potential in catalytic reactions and environmental applications demonstrates the broad utility of iron oxides in scientific research beyond just energy storage (Yazirin, Puspitasari, Sasongko, Tsamroh, & Risdanareni, 2017).

Mechanism of Action

Biochemical Pathways

The biochemical pathways of FeLiO2 primarily involve the redox reactions of iron and oxygen . During the removal of the first two Li ions, the oxidation potential of O 2- is lowered to approximately 3.5 V versus Li + /Li 0, at which potential the cationic oxidation occurs concurrently . These anionic and cationic redox reactions show high reversibility .

Safety and Hazards

Future Directions

The necessity for large scale and sustainable energy storage systems is increasing. Lithium-ion batteries have been extensively utilized over the past decades for a range of applications including electronic devices and electric vehicles due to their distinguishing characteristics . Iron oxides are potentially promising anodes for both battery systems due to their high theoretical capacity, low cost, and abundant reserves .

properties

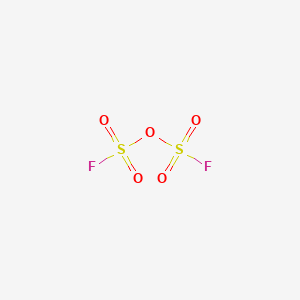

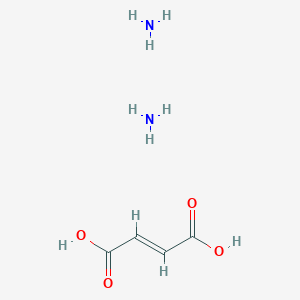

IUPAC Name |

lithium;iron(3+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.Li.2O/q+3;+1;2*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJNHIXTOHIDLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

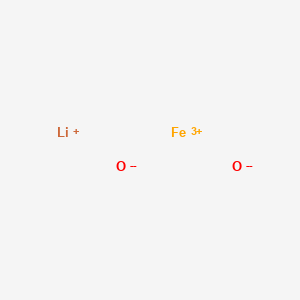

[Li+].[O-2].[O-2].[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeLiO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923273 |

Source

|

| Record name | Iron(3+) lithium oxide (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12022-46-7 |

Source

|

| Record name | Iron(3+) lithium oxide (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)